N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide
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Overview
Description
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide is a synthetic organic compound belonging to the class of triazolopyridazines This compound is characterized by its unique triazolo[4,3-b]pyridazine core, which is a fused heterocyclic ring system containing nitrogen atoms
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs .
Mode of Action
This interaction could potentially disrupt the process of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
Given its target, it is likely that it impacts thebacterial cell division pathway .
Result of Action
Given its target, it is reasonable to hypothesize that it may lead to theinhibition of bacterial cell division , potentially resulting in the death of the bacteria or the inhibition of its growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide typically involves the cyclocondensation of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to facilitate the formation of the triazolo[4,3-b]pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: Another triazolopyridazine derivative with similar structural features.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-triazolo pyridazin-3-yl)methyl)quinoline: A compound with a similar triazolopyridazine core but different substituents.
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Another related compound with variations in the substituent groups .
Uniqueness
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-7(2)11(17)12-6-9-14-13-8-4-5-10(18-3)15-16(8)9/h4-5,7H,6H2,1-3H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYXZWSTXVJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=C2N1N=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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